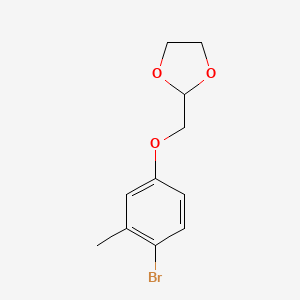

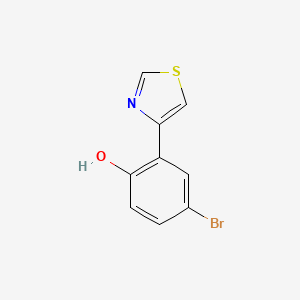

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

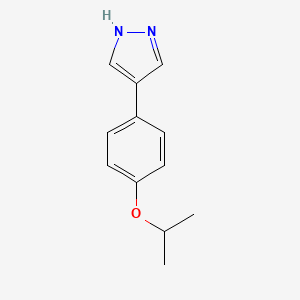

2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソランは、ジオキソラン類に属する有機化合物です。これは、ジオキソラン環に結合した臭素原子、メチル基、およびフェノキシ基の存在を特徴としています。

準備方法

合成経路と反応条件

2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソランの合成は、通常、4-ブロモ-3-メチルフェノールと適切なジオキソラン前駆体との反応を含みます。一般的な方法の1つは、ウィリアムソンエーテル合成であり、4-ブロモ-3-メチルフェノールは、水素化ナトリウムまたは炭酸カリウムなどの強塩基の存在下で、ジオキソラン誘導体と反応します。 この反応は、通常、ジメチルスルホキシド(DMSO)またはテトラヒドロフラン(THF)などの非プロトン性溶媒中で、高温で行われます .

工業生産方法

この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。このプロセスは、より高い収率と費用対効果を達成するように最適化されます。連続フロー反応器と自動システムは、一貫した品質と効率を確保するために使用される場合があります。

化学反応の分析

反応の種類

2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソランは、次のようなさまざまな化学反応を起こす可能性があります。

求核置換反応: 臭素原子は、アミン、チオール、またはアルコキシドなどの求核試薬によって置換され得ます。

酸化: メチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、カルボン酸またはアルデヒドに酸化され得ます。

還元: この化合物は、臭素原子を除去するか、またはフェノキシ基をフェノールに変換するために還元され得ます。

一般的な試薬と条件

求核置換反応: 室温でのジメチルホルムアミド(DMF)中のアジ化ナトリウム(NaN₃)。

酸化: 還流条件下での水溶液中の過マンガン酸カリウム(KMnO₄)。

還元: 低温での無水エーテル中の水素化リチウムアルミニウム(LiAlH₄)。

生成される主な生成物

求核置換反応: 2-((4-アジド-3-メチルフェノキシ)メチル)-1,3-ジオキソランの生成。

酸化: 2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソラン-4-カルボン酸の生成。

還元: 2-((4-メチルフェノキシ)メチル)-1,3-ジオキソランの生成。

科学的研究の応用

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素基質相互作用を研究するための生化学的プローブとしての可能性が調査されています。

医学: 特定の分子経路を標的とする新薬の開発において特に、その潜在的な治療効果が検討されています。

産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。

作用機序

2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソランの作用機序は完全には解明されていません。これは、臭素基とフェノキシ基を通じて、酵素や受容体などの特定の分子標的に作用すると考えられています。これらの相互作用は、標的分子の活性を調節し、さまざまな生化学的および生理学的効果をもたらす可能性があります。正確な経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

類似化合物

2-(4-ブロモ-3-メチルフェノキシ)エタン-1-アミン: ジオキソラン環の代わりにエタンアミン基を持つ誘導体。

4-ブロモ-3-メチルフェノキシエタノール: ジオキソラン環の代わりにヒドロキシル基を持つ化合物。

2-(4-ブロモ-3-メチルフェノキシ)酢酸: ジオキソラン環の代わりに酢酸基を持つ誘導体。

独自性

2-((4-ブロモ-3-メチルフェノキシ)メチル)-1,3-ジオキソランは、ジオキソラン環の存在により、独特の化学的性質と反応性を持ちます。この構造的特徴は、他の類似化合物との違いを生み出し、有機合成における貴重な中間体であり、科学研究におけるさまざまな用途の可能性を持つ候補としています。

特性

IUPAC Name |

2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCWYYYDMBVIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2OCCO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)

![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)